molecular formula C13H17F3N2 B1607139 1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine CAS No. 201682-15-7

1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine

Cat. No. B1607139
CAS RN: 201682-15-7
M. Wt: 258.28 g/mol
InChI Key: IPLZPNXTZMYWKJ-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine, commonly known as MTFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTFB belongs to the class of piperazines, which are nitrogen-containing heterocyclic compounds that have a wide range of biological activities.

Scientific Research Applications

MTFB has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuropharmacology, and drug discovery. One of the most promising applications of MTFB is in the development of novel antidepressant and anxiolytic drugs. Studies have shown that MTFB has a high affinity for the serotonin transporter, which plays a crucial role in the regulation of mood and anxiety. MTFB has also been shown to have a potent inhibitory effect on the reuptake of norepinephrine and dopamine, which are neurotransmitters involved in the regulation of mood, motivation, and reward.

Mechanism of Action

MTFB acts as a selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting the reuptake of serotonin, MTFB increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and regulation of mood and anxiety. MTFB also acts as an inhibitor of the norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.
Biochemical and Physiological Effects:
MTFB has been shown to have a wide range of biochemical and physiological effects, including increased serotonin, norepinephrine, and dopamine levels in the brain. MTFB has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, MTFB has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MTFB in lab experiments is its high potency and selectivity for the serotonin, norepinephrine, and dopamine transporters. This makes it an ideal tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the major limitations of using MTFB is its potential toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on MTFB, including the development of novel antidepressant and anxiolytic drugs based on its structure and mechanism of action. Additionally, further studies are needed to investigate the potential use of MTFB in the treatment of various neurological and psychiatric disorders. Finally, studies are needed to investigate the potential toxicity and side effects of MTFB in humans, which can help to determine its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, MTFB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTFB has been extensively studied for its potential use as a novel antidepressant and anxiolytic drug, and its mechanism of action has been elucidated. Further studies are needed to investigate the potential use of MTFB in the treatment of various neurological and psychiatric disorders, as well as its potential toxicity and side effects in humans.

properties

IUPAC Name

1-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-17-6-8-18(9-7-17)10-11-2-4-12(5-3-11)13(14,15)16/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLZPNXTZMYWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350402
Record name 1-Methyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201682-15-7
Record name 1-Methyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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